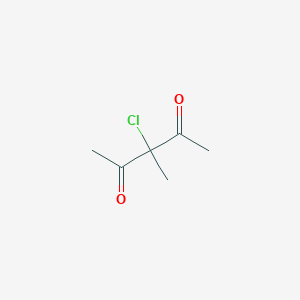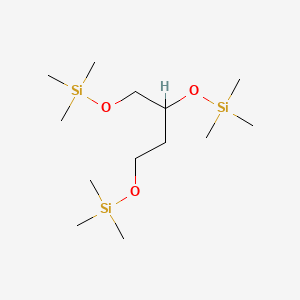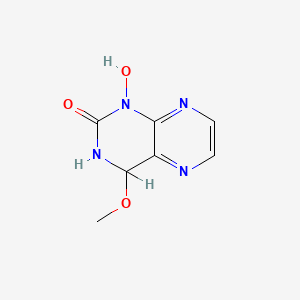
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by methylation using dimethyl sulfate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl or acyl groups.
Applications De Recherche Scientifique
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family.
2-Amino-4-hydroxy-6-methylpteridine: A derivative with different functional groups.
6,7-Dimethylpterin: Another pteridine derivative with distinct properties.
Uniqueness
2(1H)-Pteridinone, 3,4-dihydro-1-hydroxy-4-methoxy- is unique due to its specific functional groups and the resulting chemical and biological properties
Propriétés
Numéro CAS |
37440-33-8 |
|---|---|
Formule moléculaire |
C7H8N4O3 |
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
1-hydroxy-4-methoxy-3,4-dihydropteridin-2-one |
InChI |
InChI=1S/C7H8N4O3/c1-14-6-4-5(9-3-2-8-4)11(13)7(12)10-6/h2-3,6,13H,1H3,(H,10,12) |
Clé InChI |
GKSMYZXNHBCASX-UHFFFAOYSA-N |
SMILES canonique |
COC1C2=NC=CN=C2N(C(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




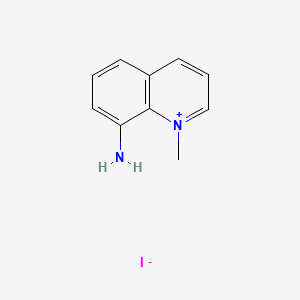

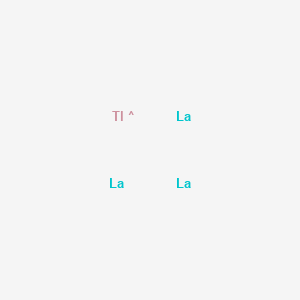

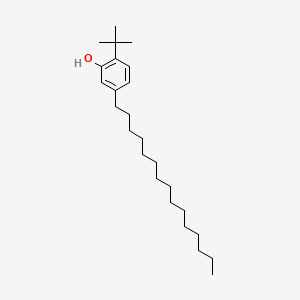

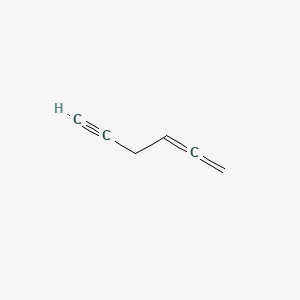
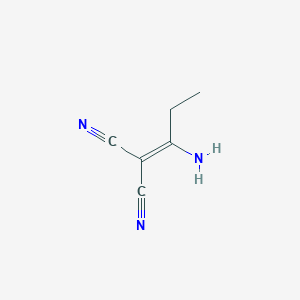
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B14683156.png)
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
